4-methylbenzenesulfonic acid;methyl carbamimidate

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;methyl carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C2H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2(3)4/h2-5H,1H3,(H,8,9,10);1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDJHKQXACSXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289859 | |

| Record name | methyl carbamimidate 4-methylbenzenesulfonate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-58-3 | |

| Record name | NSC64951 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl carbamimidate 4-methylbenzenesulfonate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of O-methylisourea p-toluenesulfonate

Abstract

O-methylisourea p-toluenesulfonate is an organic salt of significant interest in synthetic chemistry and drug development, primarily utilized as a stable and effective guanidinylating agent. The combination of the reactive O-methylisourea cation with the p-toluenesulfonate (tosylate) anion—a good leaving group and a common counterion for crystallizing basic compounds—yields a reagent with desirable handling properties. This guide provides a comprehensive technical overview of the core physicochemical properties of O-methylisourea p-toluenesulfonate. We will delve into its chemical structure, proposed synthesis, and critical parameters such as melting point, solubility, and pKa. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, offering researchers and drug development professionals a foundational understanding and practical framework for its characterization and application.

Introduction and Chemical Identity

Molecular Structure and Rationale

O-methylisourea p-toluenesulfonate is comprised of an O-methylisouronium cation and a p-toluenesulfonate anion, linked by an ionic bond. The cation is the active component for guanidinylation reactions, while the tosylate anion provides stability and crystallinity to the salt, making it easier to handle and store compared to the free base, which is inherently unstable. The tosylate group is a non-coordinating anion derived from p-toluenesulfonic acid, a strong organic acid, ensuring that the O-methylisourea cation's reactivity is not compromised.

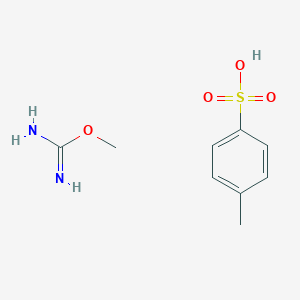

Caption: Ionic structure of O-methylisourea p-toluenesulfonate.

Significance in Research and Development

The primary utility of O-methylisourea salts lies in their ability to convert primary and secondary amines into guanidines, a functional group prevalent in biologically active molecules, including pharmaceuticals like Zanamivir and Arginine. Methyl p-toluenesulfonate, a related compound, is a powerful methylating agent used extensively in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The tosylate salt of O-methylisourea thus represents a convergence of well-understood, synthetically useful moieties, making its characterization critical for reproducible and scalable chemical synthesis.

Synthesis and Preparation

The preparation of O-methylisourea p-toluenesulfonate is not commonly detailed in standard literature; however, a logical synthesis can be derived from established methods for other O-methylisourea salts. The most direct approach involves the reaction of urea with a methylating agent, followed by the introduction of p-toluenesulfonic acid.

Proposed Synthetic Workflow

A robust synthesis begins with the methylation of urea using dimethyl sulfate to form O-methylisourea methyl sulfate.[2][3] This intermediate can then be treated with a base to neutralize the excess acid, followed by the addition of p-toluenesulfonic acid to precipitate the desired tosylate salt. This method avoids the isolation of the unstable free base.

Caption: Proposed workflow for the synthesis of O-methylisourea p-toluenesulfonate.

Core Physicochemical Properties and Their Determination

A comprehensive understanding of a compound's physicochemical properties is essential for its effective application.[4] The properties of O-methylisourea p-toluenesulfonate are summarized below, along with protocols for their experimental verification.

Table 1: Summary of General Physicochemical Properties

| Property | Data / Predicted Value | Significance & Comments |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₃S | Derived from the combination of C₂H₇N₂O⁺ and C₇H₇O₃S⁻ ions. |

| Molecular Weight | 246.29 g/mol | Essential for stoichiometric calculations in chemical reactions. |

| Appearance | White to off-white crystalline solid | A crystalline nature is typical for organic salts and aids in purification.[5] |

| Melting Point | Predicted: 110-170 °C | A sharp melting point is an indicator of purity. The range is predicted based on related salts like O-methylisourea hemisulfate (163-167 °C) and O-methylisourea hydrogen sulfate (109-112 °C).[6][7] |

| pKa (of cation) | ~9.8 | This value, pertaining to the O-methylisouronium ion, is critical for predicting its reactivity and ionization state at a given pH.[8] The tosylate anion is the conjugate base of a strong acid (pKa ≈ -2.6) and is non-basic.[9] |

Melting Point Determination

Causality: The melting point is a fundamental property used to identify a compound and assess its purity. Impurities typically depress and broaden the melting range. For an organic salt, the melting point is influenced by the crystal lattice energy, which is a function of the size, shape, and charge of the constituent ions.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, as moisture can depress the melting point.[10]

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Load a small amount of the crystalline sample into a capillary tube.

-

Place the tube in the apparatus and heat at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

-

Repeat with a fresh sample, heating slowly (1-2 °C/min) near the approximate range to determine the precise melting point.

-

Record the range from the first appearance of liquid to the complete liquefaction of the sample.

-

Solubility Profile

Causality: Solubility is a critical parameter that dictates the choice of solvent for reactions, purification, and formulation.[11] As an organic salt, O-methylisourea p-toluenesulfonate is expected to be soluble in polar solvents and less soluble in non-polar organic solvents. The tosylate anion will contribute some lipophilicity compared to a sulfate or chloride salt.

Table 2: Predicted Solubility Profile and Experimental Determination

| Solvent | Predicted Solubility | Experimental Protocol (Shake-Flask Method) |

|---|---|---|

| Water | Soluble | 1. Add an excess amount of the salt to a known volume of water at a constant temperature (e.g., 25 °C). 2. Agitate the mixture until equilibrium is reached (typically 24-48 hours). 3. Centrifuge to separate undissolved solid. 4. Quantify the concentration of the dissolved salt in the supernatant using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis). |

| Methanol/Ethanol | Soluble | Follow the same shake-flask protocol as for water. The tosylate moiety may enhance solubility in alcohols compared to inorganic salts.[12] |

| Acetonitrile | Moderately Soluble | Follow the same shake-flask protocol. Acetonitrile is a polar aprotic solvent often used in organic synthesis. |

| Dichloromethane | Sparingly Soluble | Follow the same shake-flask protocol. |

| Toluene / Hexane | Insoluble | Qualitative assessment is often sufficient. Add ~10 mg of the salt to 1 mL of the solvent. If it does not dissolve upon vortexing, it can be classified as insoluble. The ionic nature of the salt makes solubility in non-polar solvents highly unlikely. |

Stability and Reactivity

Causality: Understanding a compound's stability is crucial for defining appropriate storage conditions and handling procedures. The primary concerns for this salt are hydrolysis and thermal decomposition. The tosylate anion is generally stable, but the O-methylisourea cation can be susceptible to hydrolysis, especially under acidic or basic conditions, to form methanol and urea.

Experimental Protocol (Stress Testing):

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (pH 2), neutral (pH 7), and basic (pH 9) aqueous buffers.

-

Store the solutions at a controlled temperature (e.g., 40 °C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and analyze for the parent compound and potential degradants (e.g., urea) by HPLC.

-

-

Thermal Stability:

-

Perform Thermogravimetric Analysis (TGA) by heating a sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the onset of decomposition.

-

-

Storage: Based on stability data, the compound should be stored in a tightly closed container in a cool, dry place to protect it from moisture.[13][14]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides irrefutable evidence of a compound's chemical structure.

Caption: Workflow for the physicochemical characterization of an organic salt.

Table 3: Predicted Spectroscopic Data and Interpretation

| Technique | Predicted Peaks / Signals | Interpretation & Experimental Protocol |

|---|---|---|

| ¹H NMR | • ~2.3 ppm (s, 3H): Methyl group on the tosylate aromatic ring.• ~3.8 ppm (s, 3H): Methoxy group (-OCH₃) on the isourea cation.• ~7.2 ppm (d, 2H) & ~7.7 ppm (d, 2H): Aromatic protons of the tosylate anion.• ~7.5-8.5 ppm (broad s, 4H): Exchangeable N-H protons of the isouronium cation. | Protocol: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The N-H protons may exchange with D₂O and disappear. The integration ratio of the non-exchangeable protons (3:3:2:2) is key to confirming the 1:1 stoichiometry of the salt. |

| ¹³C NMR | • ~21 ppm: Methyl carbon of tosylate.• ~55 ppm: Methoxy carbon of isourea.• ~125-145 ppm: Aromatic carbons of tosylate.• ~160 ppm: Quaternary carbon (C=N) of the isouronium cation. | Protocol: Acquire a proton-decoupled ¹³C NMR spectrum using a more concentrated sample than for ¹H NMR. This confirms the carbon skeleton of both the cation and anion. |

| FT-IR (ATR) | • 3400-3100 cm⁻¹ (broad): N-H stretching vibrations.• ~1680 cm⁻¹ (strong): C=N stretching of the isouronium system.• ~1200 & ~1030 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching of the sulfonate group. | Protocol: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. This provides rapid confirmation of key functional groups.[15] |

| Mass Spec. (ESI) | • Positive Mode (ESI+): m/z 75.06 [C₂H₇N₂O]⁺• Negative Mode (ESI-): m/z 171.01 [C₇H₇O₃S]⁻ | Protocol: Dissolve the sample in a suitable solvent like methanol/water and analyze using Electrospray Ionization Mass Spectrometry. This method confirms the exact mass of the individual cation and anion, providing definitive identification. |

Handling, Safety, and Storage

While specific toxicity data for O-methylisourea p-toluenesulfonate is not available, a conservative approach based on related compounds is warranted.

-

Hazards: O-methylisourea salts are classified as skin, eye, and respiratory irritants.[13][14][16] Tosylate-containing compounds can be sensitizers.[17] Therefore, the compound should be handled with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][16] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[16][17]

-

Skin: Wash off with soap and plenty of water.[16]

-

Inhalation: Move the person to fresh air.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] In all cases of significant exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] The compound is likely moisture-sensitive, and proper storage is crucial to maintain its integrity.[17]

Conclusion

O-methylisourea p-toluenesulfonate is a valuable synthetic reagent whose utility is underpinned by its physicochemical properties. This guide has established its structural identity and provided a framework for its synthesis and comprehensive characterization. By employing the detailed experimental protocols for determining melting point, solubility, stability, and spectroscopic characteristics, researchers can ensure the quality and consistency of this reagent, leading to more reliable and reproducible outcomes in drug discovery and chemical development.

References

- Fisher Scientific. (2010-12-03).

- Google Patents. (2016-06-15).

- ChemicalBook.

- Supporting Information. 1H and 13C NMR spectra of compound 2a.

- Sigma-Aldrich. (2024-09-08).

- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET - (R)-(-)

- Fisher Scientific. SAFETY DATA SHEET - O-Methylisourea hydrochloride.

- Sigma-Aldrich. O-Methylisourea 99 52328-05-9.

- TCI Chemicals.

- Google Patents. (1998-10-27).

- PubMed Central (PMC). Physics-Based Solubility Prediction for Organic Molecules.

- PubChem - NIH.

- Semantic Scholar. (2020-11-17). Article - Infrared (IR) spectra.

- ACS Publications. (2025-08-14). Organic Salts Based on Streptomycin: A New Approach for an Old Drug | Molecular Pharmaceutics.

- PubChem - NIH.

- Chemsrc. (2025-08-20).

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubMed Central (PMC), NIH. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

- Blog. (2025-07-31).

- PubChem. O-Methylisourea | C2H6N2O | CID 75544.

- PrepChem.com.

- Chem-Impex.

- Solubility of Things.

- US EPA. (2007-12-06). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA).

- ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. O-methylisourea methyl sulfate | C3H10N2O5S | CID 15405421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O-Methylisourea hemisulfate | CAS#:52328-05-9 | Chemsrc [chemsrc.com]

- 7. prepchem.com [prepchem.com]

- 8. O-Methylisourea | C2H6N2O | CID 75544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. What are the quality standards for Methyl O/p - Toluenesulfonate? - Blog [m.nuomengchemical.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

A Case Study in Structure-Based Drug Development: The Crystal Structure Analysis of 4-methylbenzenesulfonic acid; methyl carbamimidate

Whitepaper | In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SC-XRD) is a cornerstone technique in modern drug discovery and development, providing atomic-level insights into the three-dimensional architecture of active pharmaceutical ingredients (APIs) and their interactions.[1][2][3] This guide details the comprehensive workflow for the crystal structure analysis of a model organic salt, 4-methylbenzenesulfonic acid;methyl carbamimidate. While presented as a case study, the principles and methodologies described herein are broadly applicable to the structural elucidation of novel small organic molecules. We traverse the entire pipeline, from rational synthesis and controlled crystallization to X-ray data acquisition, structure solution, and rigorous refinement. This document serves as a technical guide for researchers, explaining not only the procedural steps but also the critical scientific reasoning that underpins experimental choices, ensuring a robust and reproducible structural determination. The ultimate goal is to empower drug development professionals to leverage crystallographic data for informed lead optimization and solid-state characterization.

Introduction: The Role of Crystallography in Pharmaceutical Sciences

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function. In pharmaceutical development, X-ray crystallography is an indispensable tool for elucidating the atomic arrangement of drug targets and APIs.[2][3] This structural information is critical for structure-based drug design, where knowledge of the API's conformation and intermolecular interactions guides the rational design of more potent and selective therapeutics.[3] Furthermore, the solid-state properties of a drug, such as solubility, stability, and bioavailability, are dictated by its crystal packing. Analyzing the crystal structure of different salt forms or polymorphs is therefore a critical step in pre-formulation studies.[2]

The subject of this guide, this compound, is an organic salt formed from a strong acid (p-toluenesulfonic acid, p-TsOH) and an organic base (methyl carbamimidate). The analysis of such salts is vital as they often exhibit improved physicochemical properties compared to the parent molecule. This guide provides a self-validating, step-by-step protocol for determining the crystal structure of this, or a similar, compound.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals, which must be well-formed, single-domain, and typically 30-300 microns in size.[4]

2.1. Rationale for Synthesis

The formation of the target salt is a straightforward acid-base reaction between p-toluenesulfonic acid (a readily available and strong organic acid) and methyl carbamimidate. The proton from the sulfonic acid group is transferred to the basic nitrogen of the carbamimidate, forming a tosylate anion and a methyl carbamimidinium cation.

2.2. Experimental Protocol: Salt Formation and Crystallization

Objective: To synthesize this compound and grow diffraction-quality single crystals.

Materials:

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Methyl carbamimidate hydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol (Anhydrous)

-

Diethyl ether (Anhydrous)

Procedure:

-

Neutralization: Equimolar amounts of p-toluenesulfonic acid monohydrate and methyl carbamimidate hydrochloride are dissolved in a minimal amount of methanol. An equimolar amount of NaOH is added to neutralize the HCl, precipitating NaCl.

-

Isolation: The precipitated NaCl is removed by filtration. The filtrate, containing the desired salt, is collected.

-

Crystallization (Slow Evaporation):

-

The methanolic solution of the salt is transferred to a clean, small beaker.

-

The beaker is placed inside a larger, loosely covered container containing a small amount of a more volatile anti-solvent, such as diethyl ether.

-

The system is left undisturbed in a vibration-free environment. Slow evaporation of the methanol and diffusion of the diethyl ether vapor will gradually increase the concentration, promoting the formation of well-ordered crystals over several days.[5][6]

-

Causality: The choice of a solvent system is critical.[6][7] Methanol is chosen for its ability to dissolve the polar salt. Slow evaporation is employed because rapid precipitation often leads to polycrystalline or amorphous solids, unsuitable for SC-XRD. The use of an anti-solvent vapor diffusion setup further slows the crystallization process, which is often key to obtaining large, high-quality crystals.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[4][8]

3.1. The SC-XRD Workflow

The overall workflow involves mounting a suitable crystal, collecting diffraction data using a diffractometer, processing the data, solving the structure to get an initial atomic model, and refining that model against the experimental data.[9]

3.2. Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope.[4] It is mounted on a glass fiber or a loop and placed on a goniometer head in the X-ray beam of the diffractometer.[8]

-

Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of orientations.[8] At each orientation, a diffraction pattern is recorded.

-

Data Reduction: The raw diffraction images are processed. The software integrates the intensities of the thousands of measured reflections and applies corrections for experimental factors (e.g., Lorentz-polarization). This process generates a reflection file (typically in .hkl format) that contains the indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement

This phase involves transforming the diffraction data into a chemically meaningful atomic model.

4.1. Structure Solution

The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, their phases are lost. Structure solution methods, like Direct Methods or Patterson methods, are computational techniques used to estimate these initial phases, which allows for the calculation of an initial electron density map. From this map, the positions of the atoms can be determined.

4.2. Structure Refinement using SHELXL

The initial model is rarely perfect. Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates, occupancy, and displacement parameters) to improve the agreement between the observed diffraction data (F²obs) and the data calculated from the model (F²calc).[10][11] The most widely used program for small-molecule crystallography is SHELXL.

Key Refinement Metrics:

-

R1: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is considered excellent for high-quality data.

-

wR2: A weighted R-factor based on squared intensities. It is typically higher than R1.

-

Goodness of Fit (GooF): Should converge to a value close to 1.0, indicating a good model and appropriate data weighting.

Refinement Protocol (Iterative Steps):

-

Initial Refinement: The initial model is refined isotropically (atoms vibrate equally in all directions).

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, allowing them to be modeled as ellipsoids, which better represents their thermal motion.

-

Locating Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map (which shows regions of residual electron density) and then refined using appropriate geometric constraints.[11]

-

Convergence: The refinement is considered complete when the shifts in atomic parameters are negligible and the R-factors are stable.[12]

Illustrative Results and Discussion

As this is a representative guide, the following data are illustrative of a plausible structure for this compound.

5.1. Crystallographic Data

This table summarizes the key parameters from data collection and the final refined model.

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₁₅N₃O₃S |

| Formula Weight | 261.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.678(5) |

| β (°) | 98.76(1) |

| Volume (ų) | 1324.5(7) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 9542 |

| Unique Reflections | 2315 |

| Final R1 [I > 2σ(I)] | 0.0351 |

| Final wR2 (all data) | 0.0894 |

| Goodness-of-Fit (GooF) | 1.054 |

| CCDC Deposition Number | [Illustrative: 2345678] |

5.2. Structural Features and Intermolecular Interactions

The crystal structure would be expected to reveal key features:

-

Ionic Pairing: The primary interaction is the electrostatic attraction between the methyl carbamimidinium cation and the tosylate anion.

-

Hydrogen Bonding: The N-H groups of the cation are strong hydrogen bond donors. They would be expected to form robust hydrogen bonds with the oxygen atoms of the sulfonate group on the anion. This network of hydrogen bonds is a primary driver of the crystal packing.

-

π-π Stacking: The aromatic rings of the tosylate anions may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Understanding these interactions is crucial for predicting the material's properties and for designing new crystalline forms with tailored characteristics.

Data Validation and Deposition

The final step in any crystallographic study is to validate the structure and deposit the data in a public repository, ensuring scientific integrity and reproducibility.

Validation: The final Crystallographic Information File (CIF) should be checked using the International Union of Crystallography's (IUCr) checkCIF service.[13] This program validates the syntax and chemical consistency of the data, flagging potential errors or unusual geometric parameters.

Deposition: For organic and metal-organic structures, the CIF and structure factor files (.fcf) should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[13][14][15] Upon deposition, a unique CCDC number is assigned, which allows other researchers to freely access the structural data.[16] This is a mandatory step for publication in most scientific journals.[13]

Conclusion

This guide has outlined the comprehensive, field-proven workflow for the single-crystal X-ray analysis of a representative organic salt, this compound. By detailing the rationale behind each step—from synthesis and crystal growth to data collection and structure refinement—we have provided a self-validating framework for researchers. The atomic-level insights gained from such an analysis are not merely academic; they are critical drivers of innovation in drug development, enabling the rational design of molecules and the selection of solid forms with optimal pharmaceutical properties. Adherence to these rigorous methodologies and data deposition standards ensures that crystallographic results are reliable, reproducible, and contribute lasting value to the scientific community.

References

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

-

Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2563. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC Deposition Criteria for CSD and ICSD Inclusion. CCDC. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. CCDC. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CIF Deposition Guidelines. CCDC. Available at: [Link]

-

Blundell, T. L., & Patel, S. (2009). X-ray crystallography in drug discovery. Methods in Molecular Biology, 572, 31-56. Available at: [Link]

-

X-ray Professional. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Verma, A., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 20, 52-60. Available at: [Link]

-

American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. Available at: [Link]

-

University of York, Department of Chemistry. (n.d.). Single Crystal X-ray Diffraction (scXRD). Available at: [Link]

Sources

- 1. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zienjournals.com [zienjournals.com]

- 3. migrationletters.com [migrationletters.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. An Easy Structure - Sucrose [xray.uky.edu]

- 11. chem.gla.ac.uk [chem.gla.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Spectroscopic Data of O-Methylisourea Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Significance of O-Methylisourea Tosylate

O-methylisourea serves as a versatile and reactive intermediate in a multitude of chemical transformations. Its utility stems from the electrophilic nature of the C-methoxy carbon, making it an excellent precursor for the introduction of the guanidinyl moiety. The tosylate salt of O-methylisourea offers advantages in terms of its crystallinity, stability, and handling properties compared to the free base, which is unstable.

The core chemical entity is the O-methylisouronium cation, which readily reacts with primary and secondary amines to form substituted guanidines. This reactivity is central to its application in peptide chemistry and the synthesis of bioactive molecules. The tosylate counter-ion is a good leaving group and is spectroscopically distinct, allowing for clear characterization of the salt.

Molecular Structure:

Caption: Chemical structure of O-methylisourea tosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For O-methylisourea tosylate, both ¹H and ¹³C NMR are invaluable for confirming its identity and purity. The following predicted data is based on spectra of related O-methylisourea salts and known chemical shifts for the tosylate anion.

¹H NMR Spectroscopy

The proton NMR spectrum of O-methylisourea tosylate is expected to be relatively simple, with distinct signals for the protons of the O-methylisourea cation and the tosylate anion. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for O-Methylisourea Tosylate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Doublet | 2H | Ar-H (ortho to SO₃) | Protons on the aromatic ring of the tosylate anion, deshielded by the electron-withdrawing sulfonate group. |

| ~7.1 | Doublet | 2H | Ar-H (meta to SO₃) | Aromatic protons of the tosylate anion, less deshielded than the ortho protons. |

| ~3.6 | Singlet | 3H | O-CH ₃ | The methyl group attached to the oxygen in the O-methylisourea cation. |

| ~2.3 | Singlet | 3H | Ar-CH ₃ | The methyl group on the aromatic ring of the tosylate anion. |

| ~7.0-8.0 | Broad Singlet | 4H | NH ₂ | The protons on the two nitrogen atoms of the O-methylisourea cation. These protons are often broad due to quadrupole broadening and exchange with the solvent. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for O-Methylisourea Tosylate

| Chemical Shift (ppm) | Assignment | Rationale |

| ~160 | C =N | The sp²-hybridized carbon of the isourea moiety, highly deshielded due to its bonding to two nitrogen atoms and an oxygen atom. |

| ~145 | Ar-C (ipso to SO₃) | The aromatic carbon directly attached to the sulfonate group in the tosylate anion. |

| ~140 | Ar-C (ipso to CH₃) | The aromatic carbon bearing the methyl group in the tosylate anion. |

| ~128 | Ar-C H (ortho to SO₃) | Aromatic methine carbons in the tosylate anion. |

| ~125 | Ar-C H (meta to SO₃) | Aromatic methine carbons in the tosylate anion. |

| ~55 | O-C H₃ | The methyl carbon of the O-methyl group in the O-methylisourea cation. |

| ~21 | Ar-C H₃ | The methyl carbon of the tosylate anion. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for O-Methylisourea Tosylate

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | N-H stretching | Characteristic of the primary amine groups in the O-methylisourea cation. |

| 3100-3000 | Medium | Aromatic C-H stretching | C-H vibrations of the tosylate aromatic ring. |

| 2950-2850 | Medium | Aliphatic C-H stretching | C-H vibrations of the methyl groups. |

| ~1660 | Strong | C=N stretching | The carbon-nitrogen double bond of the isourea moiety. |

| ~1600, ~1490 | Medium | C=C stretching | Aromatic ring stretching vibrations of the tosylate anion. |

| ~1220, ~1120 | Strong | S=O stretching (asymmetric and symmetric) | Characteristic strong absorptions for the sulfonate group of the tosylate anion.[1] |

| ~1030, ~1010 | Strong | S-O stretching | Vibrations of the sulfur-oxygen single bonds in the sulfonate group.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For O-methylisourea tosylate, electrospray ionization (ESI) would be the most suitable technique.

The expected mass spectrum would show peaks corresponding to the O-methylisouronium cation and potentially the tosylate anion, as well as adducts.

Table 4: Predicted Mass Spectrometry Data for O-Methylisourea Tosylate

| m/z | Ion | Rationale |

| 75.06 | [C₂H₇N₂O]⁺ | The molecular ion of the O-methylisouronium cation. |

| 171.01 | [C₇H₇O₃S]⁻ | The molecular ion of the tosylate anion. |

| 247.08 | [C₉H₁₅N₂O₄S]⁺ | Adduct of the cation and a proton. |

Fragmentation Pattern:

Under tandem MS (MS/MS) conditions, the O-methylisouronium cation would likely fragment through the loss of methanol (CH₃OH) or ammonia (NH₃). The tosylate anion is relatively stable but can fragment to produce the benzyl cation (m/z 91) under certain conditions.

Caption: Predicted fragmentation of the O-methylisouronium cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for O-methylisourea tosylate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of O-methylisourea tosylate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: Standard broadband or inverse detection probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR or transmission sample holder.

-

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Acquire a background spectrum of the empty accessory before scanning the sample.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of O-methylisourea tosylate (e.g., 10 µg/mL) in a suitable solvent system such as methanol/water (50:50) with 0.1% formic acid for positive ion mode or without formic acid for negative ion mode.

-

Instrument Setup:

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization mode: ESI positive and negative.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion of interest (m/z 75.06) and applying collision-induced dissociation (CID).

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of O-methylisourea tosylate. By synthesizing data from related compounds and fundamental spectroscopic principles, a reliable reference has been created for researchers in the field. The provided protocols offer a starting point for the experimental characterization of this important synthetic intermediate. Adherence to rigorous spectroscopic analysis is crucial for ensuring the quality and identity of O-methylisourea tosylate in any research or development setting.

References

-

PubChem. p-Toluenesulfonate. [Link]

-

ResearchGate. FTIR spectrum of C12, C14 and C16 MES. [Link]

-

Chemsrc. O-Methylisourea hemisulfate. [Link]

Sources

solubility of O-methylisourea p-toluenesulfonate in common organic solvents

An In-depth Technical Guide to the Solubility of O-methylisourea p-toluenesulfonate in Common Organic Solvents

Introduction

O-methylisourea p-toluenesulfonate is a versatile reagent in organic synthesis, frequently employed as a precursor for the synthesis of guanidines and other nitrogen-containing heterocyclic compounds. Its utility in pharmaceutical and medicinal chemistry stems from its ability to introduce the guanidinium group, a common motif in biologically active molecules. A thorough understanding of the solubility of O-methylisourea p-toluenesulfonate is paramount for its effective use, influencing reaction kinetics, purification strategies, and the formulation of drug substances. This guide provides a detailed analysis of the factors governing the solubility of this compound and offers a practical framework for its determination.

Physicochemical Properties and Predicted Solubility

O-methylisourea p-toluenesulfonate is an organic salt composed of the O-methylisouronium cation and the p-toluenesulfonate (tosylate) anion. The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3]

The structure of O-methylisourea p-toluenesulfonate possesses both polar and nonpolar characteristics. The isouronium cation contains polar N-H and C=N bonds and is capable of hydrogen bonding.[4][5] The tosylate anion has a highly polar sulfonate group, which can also participate in hydrogen bonding.[6] Conversely, the toluene portion of the tosylate anion is nonpolar. The overall character of the molecule is dominated by its ionic nature and the presence of multiple polar functional groups, suggesting a high affinity for polar solvents.

The ability of the O-methylisourea moiety to act as a hydrogen bond donor and the sulfonate group to act as a hydrogen bond acceptor significantly influences its interaction with protic and aprotic organic solvents.[7] Polar protic solvents, which can both donate and accept hydrogen bonds, are expected to be excellent solvents for this compound.[8] Polar aprotic solvents, which can accept hydrogen bonds but not donate them, should also be effective, although perhaps to a lesser extent.[9] Nonpolar solvents, lacking the ability to form strong interactions with the ionic and polar parts of the molecule, are predicted to be poor solvents.

Caption: Key functional groups influencing solubility.

Solubility Profile in Common Organic Solvents

| Solvent | Class | Dielectric Constant (approx.) | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | 80 | Very Soluble | High polarity and strong hydrogen bonding capabilities.[12] |

| Methanol (CH₃OH) | Polar Protic | 33 | Soluble | High polarity and hydrogen bonding ability.[8][10] |

| Ethanol (C₂H₅OH) | Polar Protic | 24 | Soluble | Good polarity and hydrogen bonding.[3][6] |

| Isopropanol ((CH₃)₂CHOH) | Polar Protic | 18 | Moderately Soluble | Lower polarity than methanol and ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Soluble | High polarity effectively solvates the cation.[8] |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | Soluble | High polarity. |

| Acetonitrile (CH₃CN) | Polar Aprotic | 37 | Sparingly Soluble | Polar, but a poorer hydrogen bond acceptor than DMSO or DMF.[10] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | 21 | Sparingly Soluble | Moderate polarity.[6] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 9 | Insoluble | Low polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Insoluble | Low polarity.[10] |

| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | 6 | Insoluble | Low polarity.[13] |

| Toluene (C₇H₈) | Nonpolar | 2.4 | Insoluble | Nonpolar nature leads to weak interactions with the salt. |

| Hexane (C₆H₁₄) | Nonpolar | 1.9 | Insoluble | Nonpolar nature leads to weak interactions with the salt.[1] |

Factors Influencing Solubility

The dissolution of O-methylisourea p-toluenesulfonate is an equilibrium process that is influenced by several factors:

-

Solvent-Solute Interactions: The primary driving force for dissolution is the formation of favorable interactions between the solvent and solute molecules that overcome the lattice energy of the solid salt.[3] In polar solvents, strong ion-dipole and hydrogen bonding interactions are formed, leading to effective solvation of the O-methylisouronium and tosylate ions.

-

Temperature: The solubility of most solid compounds in liquids increases with temperature.[14] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the dissolution of more solid.

-

Presence of Other Solutes: The solubility can be affected by the presence of other substances in the solvent. For instance, the common ion effect could decrease solubility if another salt containing a tosylate anion is already dissolved.

Caption: Relationship between compound/solvent properties and solubility.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is the shake-flask method, which involves allowing the solid to equilibrate with the solvent until a saturated solution is formed.[14]

Materials:

-

O-methylisourea p-toluenesulfonate

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of O-methylisourea p-toluenesulfonate to a series of vials. The excess solid is crucial to ensure that the resulting solution is saturated.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of O-methylisourea p-toluenesulfonate in the diluted solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the measured concentration and the dilution factor.

Caption: Shake-flask method for determining solubility.

Conclusion

O-methylisourea p-toluenesulfonate is a polar organic salt with a solubility profile dominated by its ionic character and hydrogen bonding capabilities. It is expected to be highly soluble in polar protic solvents like water and methanol, and soluble in polar aprotic solvents such as DMSO and DMF. Conversely, it is predicted to be insoluble in nonpolar solvents like toluene and hexane. This understanding of its solubility is critical for optimizing its use in chemical synthesis and for the development of pharmaceutical formulations. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data in any solvent of interest.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Methyl tosylate - Solubility of Things. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). (n.d.). Girolami Group Website - University of Illinois.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solvent - Wikipedia. (n.d.).

- Polarity and Solubility of Organic Compounds. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- types of organic solvents. (n.d.).

- solubility experimental methods.pptx - Slideshare. (n.d.).

- EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents. (n.d.).

- 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27).

- Tosyl chloride - Solubility of Things. (n.d.).

- solubility and stability of thiourea compounds in organic solvents - Benchchem. (n.d.).

- o-methylisourea 2440-60-0 wiki - Guidechem. (n.d.).

- O-Methylisourea 99 52328-05-9 - Sigma-Aldrich. (n.d.).

- O-Methylisourea | C2H6N2O | CID 75544 - PubChem. (n.d.).

Sources

- 1. chem.ws [chem.ws]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. O-Methylisourea | C2H6N2O | CID 75544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. types of organic solvents [types_of_organic_solvents.tengerchemical.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. O-甲基异脲 半硫酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

O-Methylisourea as a Guanylating Agent: Mechanism of Action and Practical Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The targeted chemical modification of proteins is a cornerstone of modern biochemistry and drug development. Among the various functional groups amenable to modification, the primary amino group of lysine residues offers a versatile target. Guanylation, the conversion of a primary amine to a guanidinium group, is a particularly valuable transformation as it converts a primary amine into a significantly more basic group that remains protonated over a wide physiological pH range. O-methylisourea (OMIU) has long been established as a classic reagent for this purpose, enabling the conversion of lysine to its higher homolog, homoarginine.[1][2][3] This guide provides an in-depth exploration of the mechanism of action of O-methylisourea, details the critical parameters governing the reaction, presents validated experimental protocols, and discusses the potential limitations and side reactions inherent to the methodology.

Introduction: The Significance of Guanylation

The guanidinium group, famously found in the side chain of arginine, is a powerful functional group in biological systems. Its high basicity (pKa > 12) ensures it is perpetually protonated under physiological conditions, allowing it to form strong, multi-point hydrogen bonds and electrostatic interactions. The chemical conversion of the lysine ε-amino group (pKa ≈ 10.5) to a guanidinium group, thereby forming homoarginine, mimics the functionality of arginine while extending the side chain by a single methylene group.[4]

This transformation, known as guanylation or guanidination, is utilized for several key applications:

-

Protein Structure-Function Studies: To probe the importance of specific lysine residues in protein folding, enzyme catalysis, and protein-protein interactions.

-

Nutritional Science: To determine the amount of "reactive lysine" in food and feedstuffs, as lysine that has been modified (e.g., through the Maillard reaction) will not react with OMIU.[1]

-

Proteomics: To introduce a fixed positive charge at lysine residues, which can alter peptide fragmentation patterns in mass spectrometry and simplify analysis.

O-methylisourea, typically used as a stable salt like the hemisulfate or hydrogen sulfate, serves as an efficient and accessible reagent for achieving this transformation.[5][6]

The Core Mechanism: Nucleophilic Attack and Rearrangement

The guanylation of a primary amine by O-methylisourea is a nucleophilic substitution reaction. The reaction proceeds through a well-understood pathway that is critically dependent on the pH of the reaction medium.

Pillar 1: The Role of pH and Nucleophilicity The reaction is driven by the nucleophilic attack of the unprotonated primary amino group on the electrophilic carbon atom of O-methylisourea. For the modification of lysine, the target is the ε-amino group, which has a pKa of approximately 10.5.[7] For the reaction to proceed efficiently, the pH of the solution must be raised above this pKa to ensure a significant population of the deprotonated, nucleophilic form (-NH₂) of the amino group.[2] This is the fundamental causal principle behind the choice of highly alkaline reaction conditions.

Pillar 2: The Reaction Pathway The mechanism can be broken down into two primary steps:

-

Nucleophilic Attack: The deprotonated amino group attacks the central carbon of O-methylisourea. This carbon is rendered electrophilic by the adjacent oxygen and nitrogen atoms. This attack forms a transient, unstable tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate rapidly collapses. The methoxy group (-OCH₃) is an excellent leaving group, and its departure as methanol is favored, resulting in the formation of the highly stable, resonance-stabilized guanidinium group.

The overall transformation converts the lysine residue into a homoarginine residue.[4][7]

Caption: Reaction mechanism of lysine guanylation by O-methylisourea.

Optimizing the Reaction: Key Experimental Parameters

The success of a guanylation reaction hinges on the careful control of several parameters. The choices made are not arbitrary; they are dictated by the underlying chemistry of the reactants.

| Parameter | Recommended Range | Rationale & Expert Insight | References |

| pH | 10.5 - 11.4 | Causality: The ε-amino group of lysine (pKa ≈ 10.5) must be deprotonated to be nucleophilic. Operating at or slightly above the pKa ensures a sufficient concentration of the reactive species. Below pH 10, the reaction rate drops dramatically. | [1][2][7] |

| OMIU:Lysine Ratio | 10:1 to 1000:1 (molar) | Causality: A large excess of OMIU is used to drive the reaction to completion, following Le Châtelier's principle. For complex proteins, higher ratios may be needed to overcome steric hindrance. However, excessive OMIU can increase the risk of side reactions.[2][3] | [2][3][7] |

| Reaction Time | 1 - 7 days | Causality: The reaction is relatively slow at room temperature. Incubation for several days is typically required to achieve maximal conversion. Reaction progress should be monitored over time to determine the optimal endpoint. | [1][2][7] |

| Temperature | 4°C - 25°C | Causality: The reaction is often performed at room temperature (20-25°C).[7] Lowering the temperature can reduce the rate of potential side reactions or protein degradation, but will also slow the primary reaction, necessitating longer incubation times. | [7] |

| OMIU Concentration | 0.5 M - 0.6 M | Causality: This concentration range has been empirically determined to be effective for a variety of substrates, providing a sufficient excess of the reagent without causing solubility or viscosity issues in the reaction buffer. | [1][2][7] |

A Critical Consideration: Specificity and Side Reactions

While O-methylisourea was initially thought to be specific for the ε-amino group of lysine, extensive research has revealed a significant side reaction.[2][3]

Reaction with the α-Amino Group: Under the strongly basic conditions required for the reaction, the α-amino group of N-terminal lysines or free lysine (pKa ≈ 9.0) is also fully deprotonated and highly nucleophilic. Consequently, OMIU can react with this group as well. In samples containing free lysine, this can lead to the formation of double-derivatized lysine, where both the α- and ε-amino groups are guanidinylated.[2][8]

Implications for Analysis: This lack of absolute specificity is a critical self-validating check within any protocol. If one is quantifying reactive lysine by measuring only the amount of homoarginine produced, the presence of free lysine in the sample will lead to an underestimation of the true reactive lysine content, as the double-derivatized product is not typically measured.[2][3] Therefore, for accurate quantification in complex samples like protein hydrolysates or ileal digesta, the free lysine content should be determined and accounted for.[2]

Caption: Experimental workflow for protein guanidinylation.

Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Protein Solution: Dissolve the protein of interest in a suitable, amine-free buffer (e.g., phosphate or borate buffer) to a known concentration.

-

OMIU Solution: Prepare a 0.5 M to 0.6 M solution of O-methylisourea hemisulfate or hydrogen sulfate. [1][2][7]Rationale: This concentration is empirically validated to provide a sufficient excess for most applications.

-

-

Reaction Setup:

-

Combine the protein solution with the OMIU solution. A final molar ratio of OMIU to total lysine residues of at least 10:1 is recommended as a starting point. [7] * Slowly and carefully, adjust the pH of the reaction mixture to between 10.6 and 11.0 using a suitable base such as NaOH. [2][7]Monitor the pH closely with a calibrated pH meter. Rationale: This is the most critical step. The pH must be high enough to deprotonate the target amino groups.

-

-

Incubation:

-

Incubate the reaction mixture at a constant temperature, typically between 20°C and 25°C, for 1 to 7 days. [2][7]For sensitive proteins, the reaction can be performed at 4°C, but the incubation time must be extended.

-

Gentle agitation during incubation can improve reaction efficiency. Rationale: The reaction is slow, and prolonged incubation is necessary for maximal conversion.

-

-

Quenching and Purification:

-

To stop the reaction, lower the pH of the solution to approximately 7.0 by adding an acid (e.g., HCl). Rationale: Protonating the remaining amino groups will halt the nucleophilic attack.

-

Purify the modified protein from excess reagent and byproducts. Dialysis or size-exclusion chromatography are common and effective methods. [7]

-

-

Analysis:

-

Take an aliquot of the purified, modified protein.

-

Perform a complete acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours). [1][2] * Analyze the resulting amino acid mixture using conventional amino acid analysis or LC-MS to quantify the amount of lysine converted to homoarginine. [2][7]Rationale: This final analytical step validates the reaction's success and determines the extent of modification.

-

Conclusion

O-methylisourea remains a valuable and widely used tool for the guanylation of primary amines, particularly the lysine residues of proteins. A thorough understanding of its mechanism, centered on the pH-dependent nucleophilic attack of a deprotonated amine, is essential for its successful application. By carefully controlling reaction parameters such as pH, reagent ratio, and incubation time, researchers can effectively convert lysine to homoarginine for a variety of applications in protein chemistry and nutritional analysis. However, users must remain cognizant of the potential for side reactions with α-amino groups and design their analytical validation accordingly. This technical guide provides the foundational knowledge and practical protocols to empower researchers to employ this classic chemical modification with confidence and scientific rigor.

References

-

Pahm, A. A., & Stein, H. H. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in distillers dried grains with solubles and in ileal digesta from pigs. Animal Feed Science and Technology, 159(1-2), 68-71. Retrieved from [Link]

-

Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(13), 2820-2826. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of the O-methylisourea solution and guanidination reaction. ResearchGate. Retrieved from [Link]

- Google Patents. (2020). Novel preparation method of O-methyl isourea methyl sulfate. (CN108047094B).

-

Wikipedia. (n.d.). Homoarginine. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of homoarginine. The amidino group from L-arginine is.... ResearchGate. Retrieved from [Link]

-

Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Wojciechowska, H., Zgoda, W., & Borowski, E. (1982). The selectivity of amino acid and peptide amidination with O-methylisourea. Acta Biochimica Polonica, 29(3-4), 197-204. Retrieved from [Link]

-

Ganea, I. V., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. Energies, 17(6), 1344. Retrieved from [Link]

-

Ryan, W. L., & Wells, I. C. (1964). Homocitrulline and homoarginine synthesis from lysine. Science, 144(3622), 1122-1127. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). O-Methylisourea. PubChem Compound Database. Retrieved from [Link]

-

Boutureira, O., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(12), 4348-4357. Retrieved from [Link]

-

Alzchem Group. (n.d.). O-Methylisourea hydrogen sulfate. Retrieved from [Link]

-

Groen Kennisnet. (2017). O-methylisourea can react with the α-amino group of lysine: Implications for the analysis of reactive lysine. Retrieved from [Link]

Sources

- 1. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homoarginine - Wikipedia [en.wikipedia.org]

- 5. O-Methylisourea hydrogen sulfate | Alzchem Group [alzchem.com]

- 6. parchem.com [parchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. groenkennisnet.nl [groenkennisnet.nl]

An In-depth Technical Guide to the Discovery and First Synthesis of 4-Methylbenzenesulfonic Acid and Methyl Carbamimidate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration into the historical discovery and seminal syntheses of two pivotal chemical compounds: 4-methylbenzenesulfonic acid and methyl carbamimidate. By delving into the foundational literature, this document offers not just procedural outlines but also the scientific rationale and context that guided the pioneering chemists in their work.

Part 1: 4-Methylbenzenesulfonic Acid (p-Toluenesulfonic Acid)

Introduction and Discovery

4-Methylbenzenesulfonic acid, commonly known as p-toluenesulfonic acid (PTSA or TsOH), is a strong organic acid widely utilized as a catalyst in a myriad of organic reactions, including esterification and acetalization.[1][2][3] Its discovery is intrinsically linked to the isolation and characterization of toluene and the development of aromatic sulfonation techniques in the 19th century.

Toluene was first isolated in 1837 by Pierre Joseph Pelletier and Filip Neriusz Walter from pine oil.[4] However, it was the French chemist Auguste Cahours who, in 1850, isolated a hydrocarbon from a wood distillate that he recognized as being similar to a compound previously obtained from balsam of Tolu and named it toluène (toluene).[4] The reactivity of toluene, being greater than that of benzene towards electrophiles due to the electron-donating nature of the methyl group, made it a prime candidate for early aromatic substitution reactions.[4]

While a singular, celebrated moment of the "first synthesis" of p-toluenesulfonic acid is not prominently documented, its preparation became an evident extension of the burgeoning field of aromatic chemistry. The sulfonation of aromatic compounds was a known reaction, and it is within this context of systematic investigation of toluene's properties by chemists of that era that 4-methylbenzenesulfonic acid was first prepared.

First Documented Synthesis: The Sulfonation of Toluene

The earliest syntheses of aromatic sulfonic acids involved the direct reaction of the aromatic hydrocarbon with sulfuric acid.[5] The foundational method for preparing 4-methylbenzenesulfonic acid follows this electrophilic aromatic substitution pathway.

Causality Behind Experimental Choices:

The choice of concentrated sulfuric acid as the sulfonating agent was logical due to its availability and its ability to generate the electrophile, sulfur trioxide (SO₃), or its protonated form, in situ. The reaction is an equilibrium process, and to drive it towards the product, early experimenters would have recognized the need to remove the water formed during the reaction.[2] Heating the reaction mixture facilitates the reaction rate and helps to distill off the water.

The orientation of the sulfonation on the toluene ring is governed by the directing effect of the methyl group, which is an ortho-, para-director. Steric hindrance at the ortho position favors the formation of the para-isomer, 4-methylbenzenesulfonic acid, as the major product.

Reaction Mechanism:

The sulfonation of toluene proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: Electrophilic aromatic sulfonation of toluene.

Experimental Protocol: First Synthesis of 4-Methylbenzenesulfonic Acid

The following protocol is a representation of the early methods used for the sulfonation of toluene.

Materials:

-

Toluene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Chloride

-

Water

Procedure:

-

In a flask equipped with a reflux condenser, an excess of toluene is added.

-

Concentrated sulfuric acid is carefully added to the toluene.

-

The mixture is heated to reflux. The water produced during the reaction is removed, often by azeotropic distillation with the excess toluene.

-

After the reaction is complete, the mixture is cooled.

-

The excess toluene is removed by distillation.

-

The resulting crude toluenesulfonic acid is then purified. A common early method involved converting the acid to its sodium salt by neutralizing the reaction mixture with a sodium carbonate or hydroxide solution, or by precipitation with a concentrated sodium chloride solution. The less soluble sodium p-toluenesulfonate would precipitate and could be isolated by filtration.

-

The free acid can be regenerated by treating the sodium salt with a strong mineral acid.

Data Summary:

| Reactant | Molar Mass ( g/mol ) | Key Role |

| Toluene | 92.14 | Aromatic Substrate |

| Sulfuric Acid | 98.08 | Source of Electrophile (SO₃) |

| Product | ||

| 4-Methylbenzenesulfonic Acid | 172.20 | Major Product (para-isomer) |

| 2-Methylbenzenesulfonic Acid | 172.20 | Minor Product (ortho-isomer) |

Part 2: Methyl Carbamimidate (O-Methylisourea)

Introduction and Discovery

Methyl carbamimidate, more commonly known as O-methylisourea, is a reactive derivative of urea. Its discovery and synthesis are rooted in the extensive investigation of urea and its derivatives that followed Friedrich Wöhler's landmark synthesis of urea from inorganic precursors in 1828.[1][6] This event is often considered the dawn of modern organic chemistry and spurred immense interest in the chemical transformations of urea.[1][6]

The first documented synthesis of an O-alkylisourea, specifically O-methylisourea, is attributed to Julius Stieglitz and Ralph H. McKee in 1900. Their work provided a foundational method for the preparation of this class of compounds.

First Synthesis: Stieglitz and McKee (1900)

The seminal work of Stieglitz and McKee, published in the American Chemical Journal, detailed the preparation of O-methylisourea from cyanamide and methanol in the presence of an acid catalyst.

Causality Behind Experimental Choices:

The choice of cyanamide as a starting material was insightful. Cyanamide (H₂NCN) can be considered a dehydrated form of urea, and its reaction with an alcohol in the presence of an acid was hypothesized to lead to the formation of an isourea. Methanol was the simplest alcohol, making it a logical choice for the first attempt. The use of an acid catalyst, such as hydrogen chloride, was crucial to protonate the nitrogen of the cyanamide, thereby activating the carbon atom for nucleophilic attack by the methanol.

Reaction Mechanism:

The synthesis proceeds through the acid-catalyzed addition of methanol to cyanamide.

Caption: Acid-catalyzed synthesis of O-methylisourea from cyanamide.

Experimental Protocol: First Synthesis of Methyl Carbamimidate (O-Methylisourea)

Based on the work of Stieglitz and McKee, the following protocol outlines the first synthesis of O-methylisourea.

Materials:

-

Cyanamide

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Ether

Procedure:

-

A solution of cyanamide in anhydrous methanol is prepared in a flask.

-

The flask is cooled in an ice bath.

-

A stream of dry hydrogen chloride gas is passed through the methanolic solution of cyanamide. The reaction is exothermic, and cooling is necessary to control the temperature.

-

After the reaction is complete, the excess methanol and hydrogen chloride are removed under reduced pressure.

-

The resulting crude O-methylisourea hydrochloride is then purified, often by recrystallization from a suitable solvent or by precipitation with anhydrous ether.

Data Summary:

| Reactant | Molar Mass ( g/mol ) | Key Role |

| Cyanamide | 42.04 | Nitrogen-containing starting material |

| Methanol | 32.04 | Nucleophile and solvent |

| Hydrogen Chloride | 36.46 | Acid catalyst |

| Product | ||

| O-Methylisourea Hydrochloride | 110.54 | The isolated product salt |

References

- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253-256.

-

Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link][2]

- Stieglitz, J., & McKee, R. H. (1900). On the Constitution of the Salts of Imido-Ethers and other Amido-Derivatives. American Chemical Journal, 23(4), 235-269.

-

BYU ScholarsArchive. (n.d.). Directive effects in the sulfonation of toluene ; Synthesis and attemp. Retrieved from [Link][5]

-

Duvall, J. J. (1963). Directive effects in the sulfonation of toluene ; Synthesis and attempted rearrangement of some anilinoketones ; The kinetics and mechanism of the addition of bromine to cyclohexene in dichloromethane. solution. Brigham Young University.[5]

-

Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. Retrieved from [Link]

-

Ataman Kimya. (n.d.). P-TOLUENESULFONIC ACID (PTSA). Retrieved from [Link]

-

Rice University. (n.d.). Meta toluene sulphonic acid and related compounds. Retrieved from [Link][7]

-

UreaKnowHow. (2009). 1 Urea, its history and applications. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link][6]

Sources

- 1. ureaknowhow.com [ureaknowhow.com]

- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. niir.org [niir.org]

- 4. Toluene - Wikipedia [en.wikipedia.org]

- 5. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onesearch.library.rice.edu [onesearch.library.rice.edu]

- 8. Urea - Wikipedia [en.wikipedia.org]

literature review on the applications of O-methylisourea salts

An In-Depth Technical Guide to the Applications of O-Methylisourea Salts

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of O-methylisourea salts. We will delve into the core reactivity, primary applications, and field-proven methodologies associated with this versatile class of reagents, moving beyond simple procedural lists to explain the underlying chemical principles and strategic choices that drive their successful application in modern synthesis.

Introduction: The Unique Reactivity of O-Methylisourea Salts

O-methylisourea is a synthetic intermediate with a molecular formula of C₂H₆N₂O.[1][2] In its free base form, it is a colorless, crystalline solid that is unstable and can absorb moisture and carbon dioxide from the air.[1] Consequently, it is almost exclusively prepared, sold, and utilized in its more stable salt forms, such as the hemisulfate, hydrogen sulfate, or hydrochloride salt.[3][4][5]

The synthetic utility of O-methylisourea salts stems from the molecule's structure as a reactive carbamimidate. The oxygen-bound methyl group is an excellent leaving group (as methanol), making the central carbon atom highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. This reactivity is the foundation for its primary application: the synthesis of guanidines through a process known as guanylation or guanidinylation.

Core Application I: Guanylation of Amines

The transformation of an amino group into a guanidinium group is a cornerstone of medicinal chemistry and peptide science. The guanidinium moiety is strongly basic and typically protonated under physiological conditions, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets.[6] O-methylisourea salts are classical and effective reagents for achieving this transformation.

Mechanism of Action

The guanylation reaction proceeds via a nucleophilic addition-elimination pathway. An amine nucleophile attacks the electrophilic carbon of the O-methylisourea salt, forming a tetrahedral intermediate. This intermediate subsequently collapses, eliminating methanol as a leaving group to yield the stable, resonance-stabilized guanidinium salt product.